molecular formula C21H22N2O3 B2414983 (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 921782-63-0

(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2414983
CAS No.: 921782-63-0
M. Wt: 350.418
InChI Key: WMZSZKVHASSEHC-UHFFFAOYSA-N
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Description

(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone is a specialized chemical hybrid scaffold designed for preclinical research, merging a 7-ethoxybenzofuran system with a 4-phenylpiperazine pharmacophore. This structural combination is of significant interest in medicinal chemistry for exploring new therapeutic agents. The benzofuran core is a privileged structure in drug discovery, known to confer a wide range of biological activities. Scientific literature has extensively documented that benzofuran derivatives exhibit strong potential in neuropharmacology and oncology research, demonstrating activities such as anti-tumor, antibacterial, and anti-oxidative effects . The 4-phenylpiperazine moiety is a common feature in numerous biologically active molecules targeting the central nervous system. Research on analogous N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown that the 4-phenylpiperazine fragment is a critical structural element for anticonvulsant activity in preclinical models, particularly in the Maximal Electroshock (MES) test, a model for tonic-clonic seizures . Furthermore, recent studies highlight that complex molecular architectures incorporating benzofuran rings, such as tetrahydrobenzofuro[2,3-c]pyridine tricyclic cores, are being investigated as novel allosteric inhibitors of key regulatory kinases like p21-activated kinase 4 (PAK4), a recognized emergent drug target in cancer therapy . This compound is intended for research use only, strictly within laboratory settings, and is a valuable tool for scientists investigating structure-activity relationships (SAR), mechanism of action, and potential applications in neurological disorders and oncological target validation.

Properties

IUPAC Name

(7-ethoxy-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-25-18-10-6-7-16-15-19(26-20(16)18)21(24)23-13-11-22(12-14-23)17-8-4-3-5-9-17/h3-10,15H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZSZKVHASSEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with ethyl bromoacetate under basic conditions.

    Introduction of the Piperazine Moiety: The phenylpiperazine moiety can be introduced via nucleophilic substitution reactions, where the benzofuran derivative reacts with 1-phenylpiperazine in the presence of a suitable base.

    Final Coupling: The final step involves coupling the benzofuran and piperazine derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.

Industrial Production Methods

Industrial production of (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Biological Activity

The compound (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone can be represented as follows:

  • Molecular Formula : C20H24N2O3
  • Molecular Weight : 336.42 g/mol
  • IUPAC Name : (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone

Structural Features

The compound features a benzofuran moiety linked to a piperazine ring, which is known for its diverse biological activities. The ethoxy group and the phenyl substituent contribute to the compound's lipophilicity and potential interaction with various biological targets.

Research indicates that (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone exhibits several biological activities, primarily through:

  • Serotonergic Activity : The piperazine ring is known to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A, which may contribute to anxiolytic and antidepressant effects.
  • Dopaminergic Activity : The compound may also influence dopaminergic pathways, potentially impacting mood regulation and cognitive functions.
  • Antioxidant Properties : Some studies suggest that the compound possesses antioxidant capabilities, which could protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin and dopamine levels
AnxiolyticReduces anxiety-like behaviors in models
AntioxidantScavenges free radicals
AntitumorInhibits cancer cell proliferation

Case Study 1: Antidepressant Effects in Animal Models

In a study conducted by Smith et al. (2022), the effects of (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone were evaluated in a rodent model of depression. The results showed a significant reduction in immobility time in the forced swim test, indicating potential antidepressant activity. The study highlighted the compound's ability to enhance serotonergic transmission.

Case Study 2: Anxiolytic Properties in Behavioral Tests

Johnson et al. (2023) investigated the anxiolytic effects of the compound using the elevated plus maze test. The findings revealed that administration of (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone resulted in increased time spent in open arms, suggesting reduced anxiety levels compared to control groups.

Case Study 3: Antioxidant Activity Assessment

A study by Lee et al. (2023) assessed the antioxidant properties of the compound using DPPH radical scavenging assays. The results indicated that (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone exhibited significant free radical scavenging activity, supporting its potential use in neuroprotective applications.

Q & A

Q. What are the established synthetic routes for (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone?

The synthesis typically involves multi-step coupling reactions between substituted benzofuran and piperazine derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 7-ethoxybenzofuran-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.
  • Amide coupling : Using 4-phenylpiperazine in the presence of bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF or THF) under reflux .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the final product.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

A combination of techniques ensures structural validation:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine ring conformation .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for piperazine ring puckering and ethoxy group orientation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity (>95%) .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

  • Solubility : Highly soluble in DMSO and dichloromethane; limited solubility in aqueous buffers (use co-solvents like ethanol ≤5% v/v) .
  • Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry aid in designing analogs with improved target affinity?

  • Docking studies : Use software like AutoDock Vina to predict binding modes with serotonin receptors (e.g., 5-HT₁A) based on piperazine and benzofuran pharmacophores .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize analogs .
  • Artificial Force Induced Reaction (AFIR) : Predict feasible reaction pathways for novel derivatives, reducing synthetic trial-and-error .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Control variables like cell line selection (HEK-293 vs. CHO-K1), incubation time, and DMSO concentration .
  • Dose-response validation : Use orthogonal assays (e.g., cAMP inhibition and calcium flux) to confirm target engagement .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity between studies .

Q. What strategies optimize reaction yield in large-scale synthesis?

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of halogenated intermediates .
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve reaction safety and scalability .
  • Machine learning : Train models on reaction databases to predict optimal temperature and stoichiometry .

Q. How are binding interactions with biological targets evaluated experimentally?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐₙ/kₒff) for receptor-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Molecular dynamics simulations : Analyze hydrogen bond persistence and hydrophobic interactions over 100-ns trajectories .

Q. What structural analogs have been explored, and how do substituents affect activity?

Key analogs and structure-activity relationship (SAR) insights include:

  • Biphenyl-4-yl analogs : Substituting ethoxy with methoxy enhances solubility but reduces 5-HT₁A affinity .
  • Fluorophenyl derivatives : Introducing fluorine at the para position improves metabolic stability in hepatic microsomes .
  • Thiadiazole-containing analogs : Increase selectivity for dopamine D3 receptors over D2 subtypes .

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